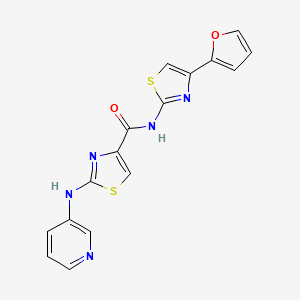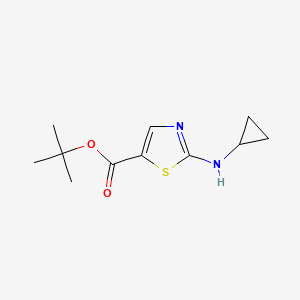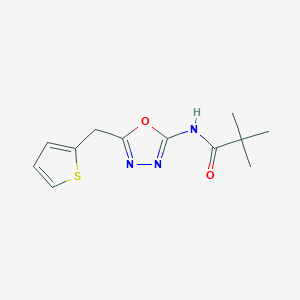
3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridazine" is a pyridazine derivative, which is a class of compounds known for their diverse biological activities and potential applications in various fields, including agriculture and medicine. Pyridazine derivatives have been studied for their herbicidal activities, as well as their ability to form metal complexes and their role in medicinal chemistry as enzyme inhibitors .
Synthesis Analysis
The synthesis of pyridazine derivatives can involve multiple steps and various synthetic strategies. For instance, an intermediate compound with a trifluoromethylphenyl group was synthesized in five steps with a moderate yield, demonstrating the complexity and the careful optimization required in the synthesis of such compounds . Another approach includes the use of microwave-assisted synthesis, which can significantly accelerate the cycloaddition reactions that are typically slow, thus providing a more efficient route to substituted pyridazines . These methods highlight the ongoing efforts to improve the synthesis of pyridazine derivatives for better yields and practical applications.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to yield compounds with different properties. The ability of these compounds to coordinate with metals, forming gridlike metal complexes, is particularly interesting and can be exploited in the design of new materials . The structural modifications can also influence the biological activity of these compounds, as seen in the optimization of benzoylpiperidine-based inhibitors .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including cycloadditions and oxidative cross-coupling/cyclization reactions. The inverse-electron-demand Diels-Alder reactions are commonly used to prepare substituted pyridazines . Additionally, novel oxidative reactions have been developed to cleave multiple Csp3-H bonds and a C-C bond in pyridine derivatives, showcasing the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can impart herbicidal activity, as some compounds in this class have been shown to inhibit chlorophyll at very low concentrations and exhibit potent herbicidal activities . The introduction of a benzoylpiperidine moiety can lead to strong inhibitory activity against enzymes like stearoyl-CoA desaturase-1, which is important in the regulation of plasma triglyceride levels . These properties are crucial for the potential use of pyridazine derivatives in agricultural and pharmaceutical applications.
科学的研究の応用
Chemical Synthesis and Metal Coordination
Research on related pyridazine compounds has highlighted their role in chemical synthesis and the formation of metal complexes. For instance, Ru complexes involving pyridazine derivatives have been studied for their water oxidation capabilities, suggesting potential applications in catalysis and renewable energy technologies (R. Zong & R. Thummel, 2005). Similarly, pyridazine derivatives have been used to synthesize gridlike metal complexes, indicating their utility in material science and coordination chemistry (R. Hoogenboom et al., 2006).
Pharmacological Research
Pyridazine derivatives have also been explored for their pharmacological properties. Studies have investigated their roles as enzyme inhibitors, suggesting implications for developing new therapeutic agents. For example, compounds structurally related to pyridazine have shown potential in inhibiting dipeptidyl peptidase-4, which could be beneficial in treating diabetes (B. Bindu et al., 2019). Another study explored the synthesis of fused azines, including pyridazine derivatives, highlighting their potential in crafting molecules with desired biological activities (H. M. Ibrahim & H. Behbehani, 2014).
Structural and Computational Analysis
The structural analysis of pyridazine derivatives through techniques like X-ray crystallography provides foundational knowledge that aids in understanding their chemical behavior and potential for interaction with biological molecules. Studies involving crystal structure characterization, DFT calculations, and interaction energy frameworks of pyridazine derivatives enrich our understanding of their molecular properties and potential applications in drug design and material science (M. Filali et al., 2019).
特性
IUPAC Name |
3-methyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12-4-5-15(18-17-12)22-13-6-9-19(10-7-13)23(20,21)14-3-2-8-16-11-14/h2-5,8,11,13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCOHDZALSDABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

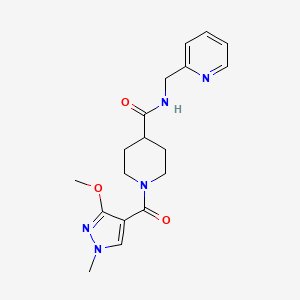
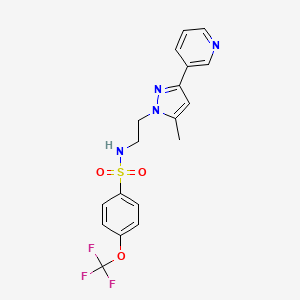
![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)


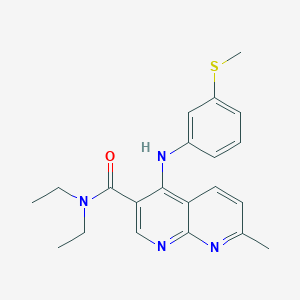
![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)
